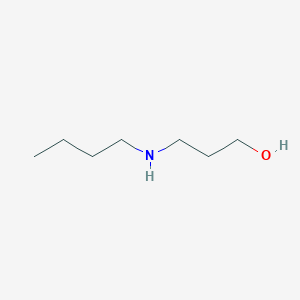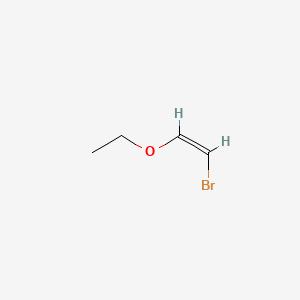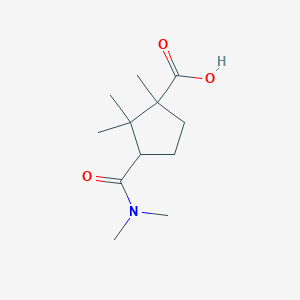![molecular formula C12H19N3O B1276551 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol CAS No. 869946-18-9](/img/structure/B1276551.png)
2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol is a tertiary amino alcohol that is part of a broader class of piperazine-based compounds. These compounds have been synthesized and studied for their potential pharmacological activities, including antitumor and antiulcer effects. The specific compound , while not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research.
Synthesis Analysis
The synthesis of related piperazine-based tertiary amino alcohols involves aminomethylation of 1-(4-alkoxyphenyl)-2-phenyl(chlorophenyl)ethanones with paraformaldehyde and substituted piperazines in ethanol. This reaction yields 1-(4-alkoxyphenyl)-3-(4-R-piperazin-1-yl)-2-phenyl (chlorophenyl)propan-1-ones, which are then reacted with alkyl (aryl) magnesium halides to form the tertiary amino alcohols. These alcohols can be further converted to dihydrochlorides for enhanced stability and potential bioactivity .
Molecular Structure Analysis
The molecular structure of piperazine-based tertiary amino alcohols is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This ring is substituted with various functional groups that can significantly alter the compound's pharmacological properties. The specific interactions and substitutions on the piperazine ring are crucial for the compound's activity and selectivity towards different biological targets .
Chemical Reactions Analysis
The chemical reactions involving piperazine-based tertiary amino alcohols are primarily focused on their synthesis and subsequent conversion to dihydrochlorides. The initial aminomethylation step is followed by a Grignard reaction, which introduces the tertiary amino group. The conversion to dihydrochlorides is likely to affect the solubility and reactivity of these compounds, potentially making them more suitable for biological applications .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol are not explicitly detailed in the provided papers, related compounds exhibit properties that are conducive to their pharmacological activity. These properties include solubility in organic solvents and ethanol, which is essential for their synthesis and potential administration. The presence of the amino group and the piperazine ring suggests that these compounds may have basic properties and could form salts with acids, such as the dihydrochlorides mentioned in the synthesis .
The pharmacological activities of similar compounds have been explored, with some showing inhibitory effects on hypothermia induced by reserpine and on gastric ulcers induced by stress or ethanol. These activities suggest that the compounds can interact with biological systems in a meaningful way, potentially through action on the central nervous system .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Piperazine-Based Compounds The compound 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol and its derivatives are synthesized for various applications. Wang Jin-peng (2013) elaborates on the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, optimizing technological parameters like raw material ratio, reaction time, and temperature to achieve an 88.5% yield. The structural integrity of the compound was confirmed after synthesis (Wang Jin-peng, 2013).
Antitumor Properties Hakobyan et al. (2020) investigated the antitumor properties of piperazine-based tertiary amino alcohols and their dihydrochlorides, synthesized through aminomethylation and subsequent reactions. The synthesized compounds exhibited influence on tumor DNA methylation processes in vitro, indicating their potential application in cancer treatment (Hakobyan et al., 2020).
Antimicrobial Activity A study by Rajkumar et al. (2014) highlighted the antimicrobial properties of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds were synthesized using a four-component cyclo condensation and showed excellent antibacterial and antifungal activities, compared to standard drugs (Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Enhancement of A1 Adenosine Receptor Romagnoli et al. (2008) synthesized a series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives that function as allosteric enhancers of the A1 adenosine receptor. These compounds' activity was influenced by the substituents on the phenyl ring attached to the piperazine, with specific derivatives showing significant activity in binding and functional studies (Romagnoli et al., 2008).
Wirkmechanismus
Target of Action
The compound “2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol” appears to have a structural similarity to certain indole derivatives and piperazine derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, exhibiting a broad spectrum of biological activities . Similarly, certain piperazine derivatives have been synthesized as acetylcholinesterase inhibitors (AChEIs)
Mode of Action
Based on its structural similarity to certain indole and piperazine derivatives, it might interact with its targets (possibly various receptors or enzymes) and induce changes that lead to its biological effects . The specific interactions and resulting changes would depend on the exact nature of the target.
Biochemical Pathways
If it acts as an acetylcholinesterase inhibitor like certain piperazine derivatives , it could affect pathways related to acetylcholine metabolism. This could potentially lead to increased levels of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Result of Action
If it acts as an acetylcholinesterase inhibitor like certain piperazine derivatives , it could potentially enhance cholinergic neurotransmission, which could have various effects depending on the specific physiological context.
Eigenschaften
IUPAC Name |
2-[4-(2-aminophenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-11-3-1-2-4-12(11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRHRBADADYIFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424518 |
Source


|
| Record name | 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | |
CAS RN |
869946-18-9 |
Source


|
| Record name | 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)





![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)





